molecular formula C22H26N2O3 B15244308 N-CyclopentylDL-Z-Phenylalaninamide

N-CyclopentylDL-Z-Phenylalaninamide

Cat. No.: B15244308
M. Wt: 366.5 g/mol
InChI Key: SQUGIRDUHCKXLU-FQEVSTJZSA-N
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Preparation Methods

Chemical Reactions Analysis

N-Cyclopentyl DL-Z-Phenylalaninamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

N-Cyclopentyl DL-Z-Phenylalaninamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme interactions and protein binding.

    Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclopentyl DL-Z-Phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence protein synthesis and cellular signaling .

Comparison with Similar Compounds

N-Cyclopentyl DL-Z-Phenylalaninamide can be compared to other similar compounds, such as:

The uniqueness of N-Cyclopentyl DL-Z-Phenylalaninamide lies in its specific configuration and the resulting chemical and biological properties .

Properties

Molecular Formula

C22H26N2O3

Molecular Weight

366.5 g/mol

IUPAC Name

benzyl N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-N-cyclopentylcarbamate

InChI

InChI=1S/C22H26N2O3/c23-21(25)20(15-17-9-3-1-4-10-17)24(19-13-7-8-14-19)22(26)27-16-18-11-5-2-6-12-18/h1-6,9-12,19-20H,7-8,13-16H2,(H2,23,25)/t20-/m0/s1

InChI Key

SQUGIRDUHCKXLU-FQEVSTJZSA-N

Isomeric SMILES

C1CCC(C1)N([C@@H](CC2=CC=CC=C2)C(=O)N)C(=O)OCC3=CC=CC=C3

Canonical SMILES

C1CCC(C1)N(C(CC2=CC=CC=C2)C(=O)N)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

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